DMP 728 (methanesulfonate)

Description

The Role of Platelet Glycoprotein (B1211001) IIb/IIIa in Thrombosis and Hemostasis

The platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3, is a critical component in the physiological processes of thrombosis and hemostasis. nih.govingentaconnect.com Hemostasis, the body's natural response to blood vessel injury, is a finely balanced and complex process designed to prevent blood loss. nih.govingentaconnect.com Platelets play a central role by forming a plug at the site of injury. ingentaconnect.com This process is initiated by platelet adhesion to the exposed subendothelial matrix, followed by the recruitment of additional platelets to form an aggregate. ahajournals.org

The GP IIb/IIIa receptor is the most abundant receptor on the platelet surface, with approximately 80,000 copies per platelet. ahajournals.org In a resting state, these receptors have a low affinity for their ligands. ahajournals.org However, upon platelet activation by agonists such as thrombin or ADP, a signaling cascade known as "inside-out" signaling triggers a conformational change in the GP IIb/IIIa receptor. nih.govingentaconnect.comahajournals.org This change dramatically increases its affinity for binding to adhesive proteins, most notably fibrinogen and von Willebrand factor. tandfonline.comahajournals.org These proteins then act as bridges, cross-linking adjacent platelets and leading to the formation of a stable platelet aggregate or thrombus. nih.govtandfonline.comahajournals.org This aggregation is the final common pathway for platelet-mediated thrombus formation. tandfonline.com

Deviations from this tightly regulated process can lead to serious pathological conditions. nih.govingentaconnect.com Inappropriate platelet aggregation at the site of atherosclerotic plaque rupture can lead to thrombosis, obstructing blood vessels and causing events like myocardial infarction or stroke. nih.govingentaconnect.com Conversely, a deficiency or dysfunction of the GP IIb/IIIa receptor, as seen in the rare inherited bleeding disorder Glanzmann's thrombasthenia, results in a severely impaired ability to form platelet aggregates and a tendency for prolonged bleeding. nih.govingentaconnect.comwikipedia.org The critical role of the GP IIb/IIIa receptor in platelet aggregation has made it a prime target for the development of antithrombotic therapies. nih.govingentaconnect.com

Evolution of Antiplatelet Therapies and Unmet Clinical Needs

The development of antiplatelet therapies has been a cornerstone in the management of atherothrombotic diseases. nih.gov Early therapies, such as aspirin (B1665792), focused on inhibiting the production of thromboxane (B8750289) A2, a potent platelet activator. ahajournals.orgwalshmedicalmedia.com Later, the introduction of P2Y12 receptor antagonists, like clopidogrel, provided another avenue for inhibiting platelet activation by blocking the effects of ADP. walshmedicalmedia.commedscape.com

Despite these advances, a significant number of patients on these therapies still experience thrombotic events, highlighting a residual risk and an unmet clinical need for more effective antiplatelet agents. walshmedicalmedia.comoup.comoup.com The limitations of existing therapies include a variable response among individuals, a delayed onset of action for some drugs, and an irreversible mode of action that can be problematic in patients requiring surgery. oup.comoup.com

This led to the development of a new class of drugs, the glycoprotein IIb/IIIa inhibitors, which target the final common pathway of platelet aggregation. ahajournals.orgwikipedia.org These agents directly block the GP IIb/IIIa receptor, preventing the binding of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation regardless of the initial activating stimulus. ahajournals.orgpixorize.com The development of these inhibitors was informed by the understanding of Glanzmann's thrombasthenia, a condition where this receptor is naturally deficient. ahajournals.orgwikipedia.org

However, the quest for the ideal antiplatelet agent continues, with a focus on achieving a balance between potent antithrombotic efficacy and a manageable bleeding risk. oup.comnih.gov There remains a need for therapies that can be rapidly initiated and, if necessary, have their effects quickly reversed. oup.com The evolution of antiplatelet therapy continues to be driven by the goal of developing novel agents that can inhibit thrombosis while preserving hemostasis. nih.gov

Overview of Platelet Glycoprotein IIb/IIIa Antagonists as a Drug Class

Platelet glycoprotein IIb/IIIa inhibitors are a class of potent antiplatelet agents that act by blocking the GP IIb/IIIa receptor on the surface of platelets. wikipedia.orgpixorize.comrxlist.com This action prevents the final step of platelet aggregation, the cross-linking of platelets by fibrinogen. ahajournals.orgpixorize.com By targeting this final common pathway, GP IIb/IIIa inhibitors are effective against platelet aggregation induced by all physiological agonists. ahajournals.org

This drug class includes both intravenous and, historically, oral agents. wikipedia.org The intravenously administered drugs, such as abciximab, eptifibatide, and tirofiban, have been used in the setting of acute coronary syndromes and during percutaneous coronary interventions to prevent thrombotic complications. wikipedia.orgmedscape.compixorize.comnih.gov

The development of GP IIb/IIIa inhibitors was a significant advancement in antiplatelet therapy, offering a powerful new tool for managing high-risk thrombotic conditions. ahajournals.org These agents have demonstrated efficacy in reducing ischemic events in specific clinical scenarios. nih.gov The unique mechanism of action of GP IIb/IIIa antagonists, which allows for the preservation of initial platelet binding to damaged vascular surfaces while preventing aggregation and thrombus formation, is a key feature of this drug class. nih.gov

DMP 728 (methanesulfonate) is a specific member of this class, identified as a synthetic peptide analogue of the arginine-glycine-aspartic acid (RGD) recognition sequence that mediates ligand binding to the GP IIb/IIIa receptor. nih.govontosight.ai It functions as a competitive antagonist at this receptor. evitachem.com Research has demonstrated its dose-dependent antiplatelet and antithrombotic effects. medchemexpress.commedchemexpress.com

DMP 728 (methanesulfonate) Research Findings

| Study Aspect | Finding | Source |

|---|---|---|

| Mechanism of Action | Competitive antagonist of the glycoprotein IIb/IIIa receptor. | evitachem.com |

| In Vitro Efficacy | Inhibited ADP-induced human platelet aggregation with an IC50 of 46 +/- 2 nmol/L. | nih.gov |

| In Vitro Efficacy | Inhibited fibrinogen binding to human platelets with an IC50 of 2.3 +/- 0.8 nmol/L. | nih.gov |

| In Vivo Efficacy (Dogs) | Demonstrated dose-dependent antiplatelet effects and prolongation of bleeding time at doses of 0.001 to 1.0 mg/kg IV. | nih.gov |

| In Vivo Efficacy (Dogs) | Showed maximal antithrombotic efficacy at 0.01 mg/kg IV in a coronary artery thrombosis model. | nih.gov |

| Oral Efficacy (Dogs) | Exhibited dose-dependent antiplatelet effects when given orally at doses from 0.02 to 1.0 mg/kg. | ahajournals.org |

| Human Clinical Trial | Showed dose-dependent inhibition of platelet aggregation in healthy subjects at doses of 0.05 to 0.9 mg. | nih.gov |

| Human Clinical Trial | Maximal inhibition (>90%) of platelet aggregation was observed at doses of 0.9 mg and higher. | nih.gov |

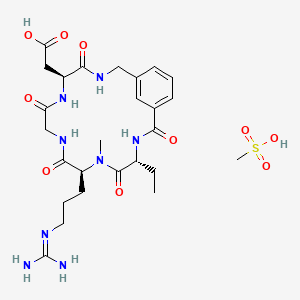

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(5S,11S,14R)-11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N8O7.CH4O3S/c1-3-16-24(40)33(2)18(8-5-9-28-25(26)27)23(39)30-13-19(34)31-17(11-20(35)36)22(38)29-12-14-6-4-7-15(10-14)21(37)32-16;1-5(2,3)4/h4,6-7,10,16-18H,3,5,8-9,11-13H2,1-2H3,(H,29,38)(H,30,39)(H,31,34)(H,32,37)(H,35,36)(H4,26,27,28);1H3,(H,2,3,4)/t16-,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRWGJAILKTYLJ-PWGAQZMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N([C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N8O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155158-97-7 | |

| Record name | DMP 728 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155158977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMP-728 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN8UEO84E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Early Preclinical Characterization of Dmp 728 Methanesulfonate

Identification as a Novel Antiplatelet Agent

DMP 728 was established as a novel antiplatelet agent through extensive in vitro and in vivo preclinical evaluation. nih.gov It demonstrated potent, dose-dependent inhibition of platelet aggregation induced by various agonists. nih.gov In vitro studies using human platelet-rich plasma showed that DMP 728 effectively inhibited aggregation regardless of the agonist used, including ADP. nih.gov The compound's inhibitory concentration (IC50) for ADP-induced human platelet aggregation was determined to be in the nanomolar range, highlighting its potency. ahajournals.orgnih.gov

Further characterization in animal models, specifically in mongrel dogs, confirmed its antiplatelet efficacy. nih.gov Both intravenous and oral administration of DMP 728 resulted in a dose-dependent inhibition of ex vivo platelet aggregation. ahajournals.orgahajournals.org These preclinical findings identified DMP 728 as a promising and potent new entry in the class of antiplatelet agents. nih.gov

Table 1: In Vitro Antiplatelet Activity of DMP 728

| Assay | Species | IC50 Value (nmol/L) |

|---|---|---|

| ADP-Induced Platelet Aggregation | Human | 46 ± 2 |

| ADP-Induced Platelet Aggregation | Canine | 15 |

Data sourced from scientific publications. nih.govahajournals.orgnih.gov

Peptidomimetic Design Approach and Arginine-Glycine-Aspartic Acid (RGD) Analogue Derivation

The development of DMP 728 is a notable example of a peptidomimetic design approach. This strategy focuses on creating molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability and bioavailability. researchgate.netualberta.ca DMP 728 was specifically designed as a peptide analogue of the Arginine-Glycine-Aspartic acid (RGD) recognition sequence. ahajournals.orgnih.gov The RGD sequence is a crucial motif found in adhesive proteins like fibrinogen, which mediates their binding to integrin receptors, including the platelet GPIIb/IIIa receptor. ahajournals.org

By using the RGD sequence as a template, researchers engineered DMP 728 as a cyclic peptide to confer conformational rigidity, a common strategy in peptidomimetic design to enhance binding affinity and selectivity. researchgate.net The full chemical name, cyclo (D-2-aminobutyrate-N-Methyl-L-Arginyl-Glycyl-L-Aspartyl- 3-amino-methyl-benzoic acid) methanesulfonate (B1217627) salt, reflects its cyclic structure and its composition based on the core RGD sequence with specific chemical modifications. researchgate.netnih.gov This rational design approach resulted in a systemically active molecule that effectively mimics the binding function of its natural counterpart. ahajournals.org

Classification as a Low-Molecular-Weight Glycoprotein (B1211001) IIb/IIIa Antagonist

DMP 728 is classified as a low-molecular-weight glycoprotein IIb/IIIa antagonist. ahajournals.orgnih.govevitachem.com This classification is based on its molecular size and its specific mechanism of action, which involves the direct, competitive inhibition of the GPIIb/IIIa receptor on the surface of platelets. ahajournals.org The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface and plays a central role in thrombosis by binding fibrinogen, which leads to the cross-linking of platelets and the formation of a thrombus. ahajournals.org

Preclinical studies demonstrated the high affinity and specificity of DMP 728 for the human platelet GPIIb/IIIa receptor. ahajournals.orgnih.gov It proved to be a much more potent inhibitor of fibrinogen binding to stimulated human platelets compared to the linear RGD peptide sequence (RGDS). nih.gov This high affinity is a direct result of its targeted peptidomimetic design. ahajournals.org Its characterization as a low-molecular-weight antagonist distinguishes it from earlier, larger molecule antagonists and was a key feature of its development profile. nih.govnih.gov

Table 2: In Vitro Binding Affinity of DMP 728 to the Human GPIIb/IIIa Receptor

| Assay | IC50 Value (nmol/L) |

|---|---|

| Fibrinogen Binding to Stimulated Platelets | 2.3 ± 0.8 |

| Fibrinogen Binding to Purified GPIIb/IIIa | 0.6 ± 0.1 |

Data sourced from scientific publications. ahajournals.orgnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| DMP 728 (methanesulfonate) |

| Arginine-Glycine-Aspartic Acid (RGD) |

| Fibrinogen |

| ADP (Adenosine diphosphate) |

In Vitro Pharmacological Characterization

Inhibition of Platelet Aggregation Induced by Various Agonists

DMP 728 demonstrates potent, concentration-dependent inhibition of platelet aggregation. ahajournals.org Its mechanism involves competitive binding to the GP IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation. evitachem.com

DMP 728 has shown significant efficacy in preventing platelet aggregation triggered by adenosine (B11128) diphosphate (B83284) (ADP). In studies using human platelet-rich plasma (PRP), DMP 728 inhibited ADP-induced aggregation with a reported IC50 value of 46 ± 2 nmol/L. nih.govmedchemexpress.comresearchgate.netahajournals.org Another study reported a similar IC50 of 0.046 μM. nih.gov In canine PRP, the compound was even more potent, with an IC50 of 0.015 µmol/L. ahajournals.orgnih.gov This potent inhibition is a result of DMP 728's high affinity for the GP IIb/IIIa receptor. nih.govahajournals.org

Table 1: In Vitro Inhibition of ADP-Induced Platelet Aggregation by DMP 728

| Species | Preparation | IC50 |

|---|---|---|

| Human | Platelet-Rich Plasma | 46 ± 2 nmol/L nih.govmedchemexpress.comresearchgate.netahajournals.org |

| Human | Platelet-Rich Plasma | 0.046 µM nih.gov |

| Canine | Platelet-Rich Plasma | 0.015 µmol/L ahajournals.orgnih.gov |

A notable characteristic of DMP 728 is its ability to inhibit platelet aggregation with similar potency, regardless of the agonist used. ahajournals.orgnih.gov Research has shown that the IC50 of DMP 728 in inhibiting human platelet aggregation remains in the range of 0.02-0.05 µM, whether induced by single agonists or combinations thereof. nih.gov This broad-spectrum inhibitory activity contrasts with other antiplatelet agents that may be effective only against specific activators. ahajournals.orgnih.govahajournals.org This suggests that DMP 728's action on the final common pathway of platelet aggregation makes it effective against a wide array of physiological stimuli.

Ex Vivo Assessment of Platelet Function Inhibition

Studies in anesthetized mongrel dogs have demonstrated the ex vivo antiplatelet effects of DMP 728. ahajournals.orgnih.govresearchgate.netahajournals.org Following intravenous or oral administration, DMP 728 produced a dose-dependent inhibition of ex vivo platelet aggregation induced by ADP. ahajournals.orgnih.govresearchgate.netahajournals.org The onset of this inhibition was immediate following intravenous administration. nih.gov

A maximal antiplatelet effect was observed at a dose of 1.0 mg/kg when administered orally. ahajournals.org Intravenous administration showed a maximal effect at a 0.01 mg/kg bolus. nih.govahajournals.org The duration of the antiplatelet effect was found to be dose-dependent. ahajournals.orgnih.gov For instance, oral doses of 0.5 to 1.0 mg/kg in dogs resulted in maximal antiplatelet effects with a 24-hour duration, showing 40% to 60% inhibition at the 24-hour mark. ahajournals.org

Table 2: Ex Vivo Inhibition of ADP-Induced Platelet Aggregation in Dogs by DMP 728

| Administration Route | Dose | Effect |

|---|---|---|

| Oral | 0.1 to 1.0 mg/kg | Dose-dependent inhibition ahajournals.org |

| Oral | 1.0 mg/kg | Maximal antiplatelet effect ahajournals.org |

| Intravenous | 0.001 to 1.0 mg/kg | Dose-dependent inhibition nih.govresearchgate.netahajournals.org |

| Intravenous | 0.01 mg/kg (bolus) | Maximal antiplatelet effect nih.govahajournals.org |

Preclinical Pharmacodynamic and Antithrombotic Efficacy Studies

In Vivo Antiplatelet Effects in Animal Models

Preclinical studies in animal models, primarily dogs, have been instrumental in characterizing the in vivo antiplatelet profile of DMP 728. These investigations have focused on its ability to inhibit platelet aggregation, its impact on bleeding time, and the reversibility of these effects.

Dose-Dependent Inhibition of Ex Vivo Platelet Aggregation

Administration of DMP 728 has consistently demonstrated a dose-dependent inhibition of ex vivo platelet aggregation in animal models. ahajournals.orgnih.govnih.gov In both conscious and anesthetized mongrel dogs, oral administration of DMP 728 at doses ranging from 0.02 to 1.0 mg/kg resulted in a dose-dependent antiplatelet effect. ahajournals.orgnih.gov Similarly, intravenous administration in anesthetized dogs at doses from 0.001 to 1.0 mg/kg produced a dose-dependent inhibition of ADP-induced ex vivo platelet aggregation. nih.govnih.govahajournals.orgresearchgate.net

Maximal antiplatelet effects were observed at a dose of 1.0 mg/kg when administered orally and 0.01 mg/kg when given as an intravenous bolus. ahajournals.orgnih.govnih.govahajournals.org The onset of this inhibition was immediate following intravenous administration, and the duration of the antiplatelet effect was also shown to be dose-dependent. nih.gov Studies in conscious dogs receiving single oral doses of 0.5 to 1.0 mg/kg showed sustained antiplatelet effects, with 40% to 60% inhibition of platelet aggregation still present 24 hours after administration. ahajournals.org

| Route of Administration | Dose Range | Key Findings | Reference |

|---|---|---|---|

| Oral (PO) | 0.02 - 1.0 mg/kg | Dose-dependent inhibition of platelet aggregation. | ahajournals.org, nih.gov |

| Intravenous (IV) | 0.001 - 1.0 mg/kg | Dose-dependent inhibition with immediate onset. | nih.gov, ahajournals.org, nih.gov |

| Oral (PO) | 0.5 - 1.0 mg/kg | Maximal and sustained effects; 40-60% inhibition at 24 hours. | ahajournals.org |

| Intravenous (IV) | 0.01 mg/kg | Maximal antiplatelet effect. | nih.gov, ahajournals.org |

Effects on Template Bleeding Time and Reversibility

In conjunction with its antiplatelet effects, DMP 728 was found to prolong template bleeding time in a dose-dependent manner in dogs. ahajournals.orgnih.govnih.govahajournals.org An important characteristic of DMP 728 is the faster reversal of its effect on bleeding time compared to its inhibition of platelet aggregation. ahajournals.orgnih.govnih.govahajournals.org This suggests a potential therapeutic window where antithrombotic efficacy can be maintained with a reduced risk of prolonged bleeding.

Following intravenous infusion in anesthetized dogs, the prolongation of bleeding time was significantly reduced upon cessation of the infusion, while the maximal inhibition of platelet aggregation was maintained for a longer period. nih.gov Even at higher doses that caused significant prolongation of bleeding time during infusion, the bleeding times returned to control values within 8 hours after stopping the infusion in human subjects. nih.gov

| Animal Model | Administration Route | Effect | Reversibility | Reference |

|---|---|---|---|---|

| Dog | Oral (PO) / Intravenous (IV) | Dose-dependent prolongation of template bleeding time. | Bleeding time effects reversed more rapidly than platelet aggregation inhibition. | ahajournals.org, nih.gov, ahajournals.org, nih.gov |

| Human | Intravenous (IV) | Bleeding time returned to control within 8 hours post-infusion. | Not Applicable | nih.gov |

Antithrombotic Efficacy in Arterial Thrombosis Models

The antithrombotic potential of DMP 728 has been evaluated in various well-established animal models of arterial thrombosis, demonstrating its efficacy in preventing the formation of platelet-rich thrombi.

Coronary Artery Thrombosis Models (e.g., Folts Model)

The Folts model in dogs, which simulates the conditions of unstable angina by creating a platelet-dependent thrombus in a mechanically stenosed coronary artery, was a key model for assessing the efficacy of DMP 728. ahajournals.orgnih.govahajournals.orgresearchgate.net

In the Folts model, DMP 728 effectively inhibited the cyclic flow reductions (CFRs) that are characteristic of recurrent platelet-rich thrombus formation and dislodgement. ahajournals.orgnih.govresearchgate.net Intravenous administration of DMP 728 demonstrated a dose-dependent inhibition of CFRs, with an ED₅₀ of 0.005 mg/kg and an ED₁₀₀ of 0.01 mg/kg. ahajournals.orgahajournals.org Maximal antithrombotic efficacy in this model was achieved at 0.01 mg/kg IV and less than 0.6 mg/kg when given orally. ahajournals.orgnih.gov At these effective doses, DMP 728 completely prevented CFRs and maintained coronary artery patency. ahajournals.org

Carotid Artery Thrombosis Models (e.g., Electrolytic Injury)

The efficacy of DMP 728 was also demonstrated in a canine model of carotid artery thrombosis induced by electrolytic injury, which creates a highly thrombogenic stimulus. ahajournals.orgnih.govahajournals.org

In this model, both intravenous and oral administration of DMP 728 at doses of 0.1 and 1.0 mg/kg resulted in a 60% to 100% prevention of primary thrombosis. ahajournals.orgnih.gov Furthermore, treatment with DMP 728 led to a significant prolongation of the time to occlusion and a significant reduction in the weight of the thrombus formed. ahajournals.org These findings indicate that DMP 728 is effective in preventing occlusive thrombus formation even at sites of significant arterial injury. ahajournals.org

| Thrombosis Model | Animal | Key Findings | Effective Doses | Reference |

|---|---|---|---|---|

| Coronary Artery Thrombosis (Folts Model) | Dog | Inhibited cyclic flow reductions (CFRs). | ED₅₀: 0.005 mg/kg IV; ED₁₀₀: 0.01 mg/kg IV; <0.6 mg/kg PO. | ahajournals.org, nih.gov, ahajournals.org, researchgate.net |

| Carotid Artery Thrombosis (Electrolytic Injury) | Dog | 60-100% prevention of primary thrombosis; prolonged time to occlusion; reduced thrombus weight. | 0.1 and 1.0 mg/kg IV or PO. | ahajournals.org, nih.gov, ahajournals.org |

Prevention of Primary Thrombosis and Rethrombosis

DMP 728, a platelet glycoprotein (B1211001) IIb/IIIa receptor antagonist, has demonstrated significant efficacy in preventing both the initial formation of a blood clot (primary thrombosis) and its recurrence after initial dissolution (rethrombosis) in preclinical canine models. ahajournals.orgnih.gov In studies involving electrolytically induced thrombosis in the femoral artery of dogs, DMP 728 showed a 100% success rate in preventing both primary thrombosis and rethrombosis when used in conjunction with thrombolytic agents like tissue plasminogen activator and streptokinase. ahajournals.orgnih.govresearchgate.net

In a canine model of coronary artery thrombosis, DMP 728 was effective in preventing primary and secondary occlusive thrombus formation. nih.gov Furthermore, in a carotid artery thrombosis model in dogs, intravenous or oral administration of DMP 728 resulted in a 60% to 100% prevention rate of primary thrombosis. ahajournals.orgnih.gov These findings underscore the potential of DMP 728 as a potent agent in preventing thrombotic events. ahajournals.org

Femoral Artery Thrombosis Models

The antithrombotic properties of DMP 728 have been extensively studied in canine models of femoral artery thrombosis induced by electrolytic injury. ahajournals.orgnih.gov In these models, the compound has shown remarkable efficacy. When administered intravenously, DMP 728, in combination with thrombolytic agents such as streptokinase, tissue-type plasminogen activator (t-PA), and urokinase, effectively prevented rethrombosis and enhanced the thrombolytic action of these drugs. nih.gov

Specifically, in an electrolytically induced femoral artery thrombosis model in dogs, DMP 728 demonstrated a 100% prevention rate of both primary thrombosis and subsequent rethrombosis following treatment with various thrombolytics. ahajournals.orgnih.govresearchgate.net The compound's ability to not only prevent the initial clot but also to maintain vessel patency after the clot has been dissolved highlights its robust antithrombotic profile in the context of femoral artery thrombosis. nih.gov

Impact on Thrombus Formation and Arterial Patency

DMP 728 has a significant inhibitory effect on thrombus formation and plays a crucial role in maintaining arterial patency. nih.govahajournals.org In canine models of carotid artery thrombosis induced by electrolytic injury, administration of DMP 728 led to a significant reduction in the weight of the thrombus formed. ahajournals.org This reduction in thrombus size is a key factor in preventing the complete occlusion of the blood vessel.

Furthermore, studies have demonstrated that DMP 728 is effective in maintaining the openness (patency) of arteries. In a canine coronary artery model, DMP 728 helped in maintaining coronary flow and arterial patency. ahajournals.org The ability of DMP 728 to prevent the formation of occlusive thrombi and to preserve blood flow through the arteries underscores its therapeutic potential in managing thrombotic disorders. umich.edu

Efficacy of DMP 728 in Preventing Arterial Occlusion

| Animal Model | Artery | Method of Thrombosis Induction | Outcome | Reference |

| Canine | Carotid | Electrolytic Injury | 60-100% prevention of occlusion | ahajournals.orgnih.gov |

| Canine | Coronary | - | Maintained coronary flow and patency | ahajournals.org |

Pharmacokinetic and Pharmacodynamic Correlations

Systemic Activity and Bioavailability in Preclinical Species (e.g., Canine Models)

DMP 728, a methanesulfonate (B1217627) salt of cyclo(D-2-aminobutyrate-N-Methyl-L-Arginyl-Glycyl-L-Aspartyl-3-amino-methyl-benzoic acid), is a potent and systemically active antiplatelet agent. nih.gov It demonstrates high affinity and specificity for platelet GPIIb/IIIa receptors in both humans and canines. nih.gov Preclinical studies in canine models have been crucial in establishing its pharmacokinetic and pharmacodynamic profile.

In anesthetized mongrel dogs, intravenous administration of DMP 728 at doses ranging from 0.001 to 1.0 mg/kg resulted in a dose-dependent inhibition of ex vivo platelet aggregation induced by ADP. nih.govresearchgate.net The onset of this inhibition was immediate, and the duration of the antiplatelet effects was also dose-dependent. nih.gov A maximal antiplatelet effect was observed at a dose of 0.01 mg/kg as an IV bolus. researchgate.netresearchgate.net

Regarding its oral administration, DMP 728 has shown dose-dependent antiplatelet effects in conscious and anesthetized mongrel dogs at doses from 0.02 to 1.0 mg/kg, administered in gelatin capsules. nih.gov A maximal antiplatelet effect with oral administration was seen at 1.0 mg/kg. nih.gov However, the absolute oral bioavailability in dogs is in the range of 8% to 12%. nih.govahajournals.org The low oral bioavailability is a known challenge for peptide-based drugs due to factors like pre-systemic enzymatic degradation and poor penetration of the intestinal mucosa. researchgate.net Research has explored the use of absorption enhancers, such as sodium caprate, which increased the oral absorption of DMP 728 in dogs approximately three-fold, though with considerable inter-animal variability. researchgate.netresearchgate.net

The antithrombotic efficacy of DMP 728 has been demonstrated in various arterial thrombosis models in dogs. In the coronary artery Folts' model, DMP 728 showed maximal antithrombotic efficacy at 0.01 mg/kg IV and less than 0.6 mg/kg when given orally. nih.govahajournals.org Furthermore, in an electrolytically induced femoral artery thrombosis model in dogs, DMP 728 demonstrated 100% prevention of primary thrombosis and rethrombosis when used with thrombolytic agents. researchgate.netresearchgate.net

The effects of DMP 728 on bleeding time are dose-dependent and reversible. nih.govnih.gov Notably, the prolongation of bleeding time reverses more rapidly than the inhibition of platelet aggregation. researchgate.netresearchgate.netnih.gov Importantly, DMP 728 did not show any effects on coagulation parameters such as prothrombin time, thrombin time, or activated partial thromboplastin (B12709170) time in dogs. ahajournals.org

Table 1: Pharmacokinetic and Efficacy Parameters of DMP 728 in Canine Models

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Source(s) |

|---|---|---|---|

| Dose-Dependent Antiplatelet Effect | 0.001 - 1.0 mg/kg | 0.02 - 1.0 mg/kg | nih.govnih.gov |

| Maximal Antiplatelet Effect Dose | 0.01 mg/kg | 1.0 mg/kg | researchgate.netresearchgate.netnih.gov |

| Maximal Antithrombotic Efficacy (Folts' Model) | 0.01 mg/kg | < 0.6 mg/kg | nih.govahajournals.org |

| Absolute Oral Bioavailability | N/A | 8% - 12% | nih.govahajournals.org |

| Effect on Bleeding Time | Reversible prolongation | Reversible prolongation | nih.govnih.gov |

Correlation between Plasma Concentrations and Pharmacodynamic Effects

A clear relationship exists between the plasma concentrations of DMP 728 and its pharmacodynamic effects, particularly the inhibition of platelet aggregation. Research in canine models has established a close correlation between the in vitro and ex vivo antiplatelet inhibitory efficacy of DMP 728 based on its plasma levels. ahajournals.org

Specifically, at plasma concentrations of 10 to 15 ng/mL, DMP 728 leads to a 50% to 60% inhibition of ex vivo platelet aggregation in dogs. ahajournals.org This demonstrates that a measurable concentration of the compound in the blood directly translates to a significant antiplatelet response.

In healthy human subjects, a similar dose-dependent and concentration-dependent effect has been observed. Intravenous administration of DMP 728 resulted in a dose-dependent inhibition of platelet aggregation. nih.gov A maximal inhibition of over 90% was achieved at doses of 0.9 mg per subject and higher. nih.gov The maximum plasma concentration and the area under the curve of DMP 728 increased linearly and in proportion to the administered dose. nih.gov

The effect on bleeding time, a key pharmacodynamic endpoint, is also correlated with plasma concentrations. In humans, minimal changes in bleeding time from baseline were seen at doses up to 0.6 mg per subject. nih.gov However, at a dose of 0.9 mg/subject, the bleeding time was prolonged by approximately two to three times the baseline. nih.gov At even higher doses (1.5 mg/subject to 3.9 mg/subject), the prolongation of bleeding time exceeded 30 minutes during the infusion. nih.gov Importantly, in all dose groups, bleeding times returned to the control value within 8 hours after the cessation of the infusion, indicating a reversible effect that is dependent on the presence of the drug in the plasma. nih.gov

Table 2: Correlation of DMP 728 Dose/Concentration with Pharmacodynamic Effects

| Species | Dose/Concentration | Pharmacodynamic Effect | Source(s) |

|---|---|---|---|

| Canine | 10 - 15 ng/mL (Plasma Concentration) | 50% - 60% inhibition of ex vivo platelet aggregation | ahajournals.org |

| Human | 0.05 - 0.9 mg/subject (IV) | Dose-dependent inhibition of platelet aggregation | nih.gov |

| Human | ≥ 0.9 mg/subject (IV) | >90% inhibition of platelet aggregation | nih.gov |

| Human | ≤ 0.6 mg/subject (IV) | Minimal change in bleeding time | nih.gov |

| Human | 0.9 mg/subject (IV) | ~2-3 fold prolongation of bleeding time | nih.gov |

| Human | 1.5 - 3.9 mg/subject (IV) | >30 minutes prolongation of bleeding time | nih.gov |

Preclinical to Clinical Translation Considerations for Pharmacodynamic Endpoints

Translating preclinical pharmacodynamic data from animal models, such as canines, to clinical outcomes in humans is a critical aspect of drug development. For DMP 728, the pharmacodynamic endpoints of platelet aggregation inhibition and bleeding time have been central to this translation.

The strong correlation observed in dogs between DMP 728 plasma levels and ex vivo platelet aggregation inhibition provides a valuable biomarker for predicting efficacy in humans. ahajournals.org The concentration-effect relationship established in preclinical models helps in selecting the starting doses for first-in-human clinical trials. researchgate.net The goal is to achieve plasma concentrations in humans that are associated with the desired level of platelet inhibition in preclinical studies, while carefully monitoring for safety signals like excessive bleeding time prolongation.

The development of a nonlinear mixed-effect model has been a useful tool for exploring the concentration-effect relationship for both the efficacy and safety of compounds like DMP 728 in both dogs and humans. dntb.gov.ua This type of modeling can help bridge the gap between preclinical and clinical data by accounting for inter-species differences in pharmacokinetics and pharmacodynamics.

One of the challenges in the oral delivery of peptide drugs like DMP 728 is their low bioavailability. researchgate.net While preclinical studies in dogs have shown that absorption enhancers can increase oral bioavailability, the high inter-animal variability highlights a potential challenge for consistent clinical outcomes with oral formulations. researchgate.netresearchgate.net This variability necessitates careful dose-finding studies in humans to ensure that therapeutic plasma concentrations are achieved reliably.

The reversible nature of the pharmacodynamic effects of DMP 728, particularly the return of bleeding time to baseline after cessation of infusion, is an important consideration for clinical translation. nih.govnih.gov This suggests that the antiplatelet effect can be controlled by adjusting the administration of the drug, which is a desirable feature for a potent antithrombotic agent.

Ultimately, the successful translation of preclinical pharmacodynamic endpoints for DMP 728 to the clinical setting relies on a comprehensive understanding of its dose-concentration-response relationship across species, coupled with careful monitoring of both efficacy and safety parameters in human trials.

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Features for Glycoprotein (B1211001) IIb/IIIa Receptor Affinity

The high affinity and specificity of DMP 728 for the GPIIb/IIIa receptor are attributed to specific structural components that mimic the RGD sequence, which is the natural recognition site for ligands like fibrinogen. ahajournals.orgresearchgate.netahajournals.org The binding of fibrinogen to the GPIIb/IIIa receptor is a critical step in platelet aggregation. researchgate.netnih.gov

Key to the interaction of DMP 728 is the presence of a basic amidino group and an acidic carboxy group. ahajournals.org These functional groups are thought to correspond to the guanidino group of arginine and the β-carboxy group of the aspartic acid in the RGD sequence, respectively. ahajournals.org This molecular mimicry allows DMP 728 to competitively inhibit the binding of fibrinogen to the GPIIb/IIIa receptor. researchgate.netahajournals.orgnih.gov

The cyclic nature of DMP 728 also plays a significant role in its high affinity. The constrained conformation is believed to present the key interacting moieties in an optimal orientation for binding to the receptor. nih.gov

Influence of Chemical Modifications on Antiplatelet Efficacy

Investigations into the SAR of DMP 728 have involved the synthesis and evaluation of various analogs to understand how chemical modifications impact antiplatelet efficacy. nih.govuni-bonn.de These studies have provided valuable insights into the structural requirements for potent GPIIb/IIIa antagonism.

For instance, modifications to the exosite, the region of the molecule that interacts with areas on the receptor outside of the primary binding pocket, have been shown to influence the dissociation rate of the compound from the platelet. nih.gov A slower dissociation rate can lead to a more sustained antiplatelet effect.

The potency of DMP 728 is evident in its in vitro activity. It has been shown to inhibit ADP-induced human platelet aggregation with an IC50 of 46 ± 2 nmol/L. researchgate.netahajournals.orgnih.gov Furthermore, it inhibits the binding of fibrinogen to human platelets and purified human GPIIb/IIIa receptors with IC50 values of 2.3 ± 0.8 nmol/L and 0.6 ± 0.1 nmol/L, respectively. researchgate.netahajournals.orgnih.gov

Table 1: In Vitro Efficacy of DMP 728

| Assay | IC50 (nmol/L) |

| ADP-induced Human Platelet Aggregation | 46 ± 2 |

| Fibrinogen Binding to Human Platelets | 2.3 ± 0.8 |

| Fibrinogen Binding to Purified Human GPIIb/IIIa Receptors | 0.6 ± 0.1 |

This table summarizes the in vitro inhibitory concentrations (IC50) of DMP 728 in various assays, demonstrating its potent antiplatelet activity. researchgate.netahajournals.orgnih.gov

Optimization Strategies for Enhanced Pharmacological Profile

A significant challenge in the development of orally active antiplatelet agents is achieving good bioavailability. nih.gov While DMP 728 has demonstrated oral efficacy, optimization strategies have been explored to enhance its pharmacological profile. ahajournals.orgnih.gov

One common strategy is the development of prodrugs, which are chemically modified versions of the active drug that are converted to the active form in the body. nih.gov This approach can improve properties such as oral absorption. nih.gov

The ultimate goal of these optimization strategies is to develop a compound with a predictable and sustained antiplatelet effect, which is crucial for the long-term management of thromboembolic disorders. ahajournals.org The dose-dependent antiplatelet effects observed with DMP 728 in preclinical models underscore its potential as an effective oral antithrombotic agent. ahajournals.orgnih.gov

Immunological Aspects and Reversal Strategies

Development of Monoclonal Antibodies Against DMP 728 (methanesulfonate)

To address the need for a rapid reversal agent for DMP 728, researchers have successfully developed a monoclonal antibody, designated as DC11, that specifically recognizes and binds to this cyclic peptide antagonist. nih.gov The development process focused on creating an antibody capable of inhibiting the binding of DMP 728 to its target, the activated GPIIb/IIIa receptor on platelets. nih.gov

The selection of the DC11 antibody was based on its demonstrated ability to interfere with the interaction between DMP 728 and platelets. In laboratory settings, DC11 was shown to inhibit the binding of radiolabeled DMP 728 to activated platelets. nih.gov Furthermore, it was effective in mitigating the inhibitory effect of DMP 728 on ADP-induced platelet aggregation in platelet-rich plasma ex vivo. nih.gov These initial findings identified DC11 as a promising candidate for in vivo evaluation as a reversal agent. nih.gov

Attenuation and Reversal of Pharmacological Effects In Vivo

Subsequent preclinical studies in a canine model demonstrated the efficacy of the monoclonal antibody DC11 in attenuating and reversing the pharmacological effects of DMP 728. nih.gov In this model, administration of DMP 728 led to a nearly complete inhibition of platelet aggregation and a significant prolongation of bleeding time, which are the expected therapeutic effects of a GPIIb/IIIa antagonist. nih.gov

The administration of DC11 following DMP 728 infusion resulted in a dose-dependent reversal of these effects. The antibody was shown to significantly attenuate the inhibition of platelet aggregation and reduce the prolonged bleeding time caused by DMP 728. nih.gov

| Effect of DC11 on DMP 728-Induced Effects in Dogs | |

| Parameter | Observation |

| Platelet Aggregation | DC11 given after DMP 728 resulted in a 50% attenuation of the effect of DMP 728 on aggregation at 3 hours. nih.gov |

| Bleeding Time | A lower dose of DC11 achieved approximately 34% inhibition of the DMP 728-mediated bleeding time at 1 hour. nih.gov |

| Bleeding Time | A higher dose of DC11 resulted in approximately 50% inhibition of the bleeding time at 1 hour. nih.gov |

These findings provide clear evidence that a monoclonal antibody can effectively counteract the antiplatelet activity of DMP 728 in a living organism.

Implications for Clinical Management of Antagonist Activity

The successful reversal of DMP 728's antagonist activity in a preclinical model has significant implications for its potential clinical use. The availability of a specific and rapid-acting reversal agent could enhance the safety profile of DMP 728 by providing a means to manage bleeding complications, should they arise. nih.gov

For patients undergoing treatment with potent antiplatelet agents like DMP 728, the risk of hemorrhage is a major concern, particularly in emergency situations or when urgent surgery is required. nih.gov An effective reversal strategy, such as the use of a monoclonal antibody like DC11, would offer clinicians greater control over the anticoagulant state of the patient. This could potentially allow for the broader application of such potent antithrombotic therapies in various clinical settings. nih.gov The development of such antibodies represents a targeted approach to managing the risks associated with GPIIb/IIIa receptor antagonists.

Comparative Preclinical Studies with Other Glycoprotein Iib/iiia Antagonists

Comparison of Efficacy and Potency with Other Peptide and Non-Peptide Analogues

DMP 728 has demonstrated high potency and affinity for the GPIIb/IIIa receptor in various preclinical models. ahajournals.org In vitro studies have shown that DMP 728 inhibits ADP-induced human platelet aggregation with a 50% inhibitory concentration (IC50) of 46 ± 2 nmol/L. nih.govresearchgate.netmedchemexpress.com Its potency is further highlighted by its ability to inhibit the binding of fibrinogen to purified human GPIIb/IIIa receptors with an IC50 of 0.6 ± 0.1 nmol/L and to human platelets with an IC50 of 2.3 ± 0.8 nmol/L. nih.govresearchgate.net

When compared to other orally active GPIIb/IIIa antagonists in preclinical dog models, DMP 728 showed potent antiplatelet effects at relatively low single doses (0.1 to 1.0 mg/kg P.O.). ahajournals.org This contrasts with other non-peptide antagonists like SC-54684A, which required higher dose levels (2.5 to 5.0 mg/kg P.O. twice a day in dogs) to achieve similar antiplatelet effects. ahajournals.org

Preclinical studies have categorized GPIIb/IIIa antagonists into different classes based on their binding kinetics and sensitivity to plasma calcium levels. oup.com DMP 728 is classified as a Class II (non-titrator) antagonist, characterized by a relatively low affinity for resting platelets and a faster dissociation rate. oup.com This class also includes compounds like orbofiban (B1677454) and sibrafiban. oup.com In contrast, Class I (tight binder or platelet titrators) antagonists, such as roxifiban, DMP 802, and abciximab, exhibit high affinity to both resting and activated platelets with slow dissociation rates. oup.com

The following table provides a comparative overview of the in vitro potency of DMP 728 and other selected GPIIb/IIIa antagonists.

| Compound | Type | Target | IC50 (nmol/L) |

| DMP 728 | Peptidomimetic (Class II) | ADP-induced Human Platelet Aggregation | 46 ± 2 nih.govresearchgate.net |

| Fibrinogen Binding to Human Platelets | 2.3 ± 0.8 nih.govresearchgate.net | ||

| Fibrinogen Binding to Purified GPIIb/IIIa | 0.6 ± 0.1 nih.govresearchgate.net | ||

| Roxifiban | Non-peptide (Class I) | Binding to Resting Platelets (Kd) | 2.52 ± 0.98 oup.com |

| Binding to Activated Platelets (Kd) | 0.80 ± 0.16 oup.com | ||

| DMP 802 | Non-peptide (Class I) | Binding to Resting/Activated Platelets (Kd) | 0.2–0.50 oup.com |

| Abciximab | Monoclonal Antibody (Class I) | Binding to Resting Platelets (Kd) | 9.1 ± 0.5 oup.com |

| Binding to Activated Platelets (Kd) | 9.5 ± 0.6 oup.com |

This table presents data from various preclinical studies for comparative purposes.

Differential Profiles in Platelet Inhibition and Antithrombotic Activity

The mechanism of action of DMP 728, targeting the final common pathway of platelet aggregation, allows it to inhibit platelet aggregation induced by various agonists with similar potency. ahajournals.orgnih.gov This provides a broader spectrum of activity compared to agents like aspirin (B1665792) or ticlopidine, which are effective against some but not all platelet activators. ahajournals.orgnih.gov

In preclinical dog models of arterial thrombosis, DMP 728 demonstrated significant antithrombotic efficacy. ahajournals.orgnih.gov In the Folts' model of coronary artery thrombosis, intravenous DMP 728 showed maximal efficacy at a dose of 0.01 mg/kg. ahajournals.orgnih.gov When administered orally, it achieved maximal antithrombotic efficacy at less than 0.6 mg/kg. ahajournals.orgnih.gov In an electrolytically induced carotid artery thrombosis model in dogs, DMP 728 at doses of 0.1 and 1.0 mg/kg (IV or PO) prevented primary thrombosis in 60% to 100% of cases. ahajournals.orgnih.gov

A key differentiating feature of DMP 728 is the dissociation between its effect on platelet aggregation and bleeding time. ahajournals.orgnih.gov Preclinical studies in dogs showed that the prolongation of bleeding time induced by DMP 728 could be reversed more rapidly than its inhibitory effects on platelet aggregation. nih.govnih.gov This suggests a potential for a wider therapeutic window.

The differential profile of DMP 728 is also evident when considering its classification. Class II antagonists like DMP 728 demonstrate significant sensitivity to calcium concentrations in their antiplatelet efficacy. oup.com Studies comparing their activity in citrated platelet-rich plasma (low ionized calcium) versus heparinized platelet-rich plasma (higher ionized calcium) showed a 1.6 to 2.9-fold shift in efficacy for Class II agents, a characteristic not observed with Class I antagonists. oup.com

The table below summarizes the antithrombotic efficacy of DMP 728 in different preclinical models.

| Preclinical Model | Administration Route | Effective Dose | Outcome |

| Coronary Artery Folts' Model (Dog) | Intravenous (IV) | ED₅₀: 0.005 mg/kg | Inhibition of Cyclic Flow Reductions nih.gov |

| Intravenous (IV) | 0.01 mg/kg | Maximal Antithrombotic Efficacy ahajournals.orgnih.gov | |

| Oral (PO) | <0.6 mg/kg | Maximal Antithrombotic Efficacy ahajournals.orgnih.gov | |

| Electrolytically Induced Carotid Artery Thrombosis (Dog) | IV or PO | 0.1 - 1.0 mg/kg | 60% to 100% Prevention of Primary Thrombosis ahajournals.orgnih.gov |

| Femoral Artery Thrombosis (Dog) | Intravenous (IV) | Not specified | 100% Prevention of Rethrombosis after Thrombolytics nih.gov |

This table outlines the antithrombotic efficacy of DMP 728 as demonstrated in canine models.

Advantages and Limitations Relative to Existing and Investigational Therapies

DMP 728 possesses several potential advantages over other antiplatelet agents based on preclinical data.

Advantages:

High Potency and Specificity: DMP 728 demonstrates high affinity and specificity for the GPIIb/IIIa receptor, leading to potent antiplatelet effects at low doses. ahajournals.orgnih.govnih.gov

Broad-Spectrum Inhibition: Unlike aspirin or ticlopidine, DMP 728 inhibits platelet aggregation regardless of the initiating agonist, which could translate to more comprehensive antiplatelet therapy. ahajournals.org

Oral Bioavailability: The development of an orally active formulation represents a significant advantage over intravenously administered GPIIb/IIIa antagonists like the monoclonal antibody abciximab, offering potential for chronic outpatient use. ahajournals.orgjacc.org

Rapid Reversibility of Bleeding Time: The observation that bleeding time normalizes more quickly than platelet aggregation inhibition suggests a potentially improved safety profile, allowing for better management of bleeding complications. nih.govnih.govnih.gov

Low Plasma Protein Binding: DMP 728 exhibits minimal plasma protein binding (15% to 25%), which can contribute to a more predictable pharmacokinetic profile. ahajournals.org

Limitations:

Oral Bioavailability Variability: While orally active, the absolute oral bioavailability in dogs was reported to be between 8% and 12%, which is relatively low and showed inter-animal variability. ahajournals.orgresearchgate.net

Calcium Sensitivity: As a Class II antagonist, the efficacy of DMP 728 can be influenced by plasma calcium concentrations, which might lead to variability in patient response depending on the anticoagulant used (citrate vs. heparin). oup.com

Risk of Bleeding: As with all potent GPIIb/IIIa antagonists, there is an inherent risk of bleeding. jacc.org While preclinical data suggests a favorable profile for DMP 728 regarding the reversibility of its effect on bleeding time, this remains a primary concern for the entire drug class. nih.govnih.gov

Competition from Newer Agents: The field of antiplatelet therapy is continually evolving, with the development of numerous other oral GPIIb/IIIa antagonists and agents with different mechanisms of action. jacc.orgresearchgate.net

Therapeutic Potential and Future Research Directions

Potential Role in the Management of Thromboembolic Disorders

DMP 728 has demonstrated significant potential as an antithrombotic agent in various preclinical studies by effectively inhibiting platelet aggregation. medchemexpress.comnih.gov As a glycoprotein (B1211001) IIb/IIIa receptor antagonist, it blocks the binding of fibrinogen to platelets, which is the critical step in the formation of a thrombus. annualreviews.orgahajournals.org The compound has shown high affinity and specificity for the human platelet GPIIb/IIIa receptor. nih.govahajournals.org

Research has shown that DMP 728 effectively inhibits platelet aggregation induced by various agonists. In vitro studies using human platelets demonstrated its potency in inhibiting ADP-induced platelet aggregation and the binding of fibrinogen to both human platelets and purified GPIIb/IIIa receptors. nih.govahajournals.org

Preclinical efficacy has been established in several animal models of arterial thrombosis. In dog models, both intravenous and oral administration of DMP 728 resulted in dose-dependent antiplatelet and antithrombotic effects. nih.govnih.gov It has shown efficacy in preventing thrombus formation in models of coronary, carotid, and femoral artery thrombosis. nih.govnih.gov For instance, in an electrolytically induced carotid artery thrombosis model in dogs, DMP 728 prevented primary thrombosis by 60% to 100%. nih.govahajournals.org Furthermore, in a canine model of coronary artery thrombosis (Folts model), the compound was effective in inhibiting cyclic flow reductions, which are indicative of thrombus formation and dissolution. nih.gov These findings suggest a potential therapeutic role for DMP 728 in managing coronary and carotid artery thromboembolic disorders. nih.govahajournals.org

Table 1: Antithrombotic Efficacy of DMP 728 in Canine Models

| Thrombosis Model | Administration Route | Key Findings | Reference |

|---|---|---|---|

| Coronary Artery (Folts model) | Intravenous (IV) | Demonstrated maximal antithrombotic efficacy at 0.01 mg/kg. | nih.gov |

| Coronary Artery (Folts model) | Oral (PO) | Showed maximal antithrombotic efficacy at < 0.6 mg/kg. | nih.gov |

| Electrolytically Induced Carotid Artery | IV or PO | Achieved 60% to 100% prevention of primary thrombosis at 0.1 and 1.0 mg/kg. | ahajournals.org |

Remaining Scientific Questions and Research Gaps

Despite promising preclinical results, significant scientific questions and research gaps remain regarding DMP 728 and the broader class of oral GPIIb/IIIa antagonists. A major unanswered question is the discrepancy between the potent antithrombotic effects observed in animal models and the general failure of chronic oral GPIIb/IIIa antagonists in clinical trials for various cardiovascular conditions. researchgate.net Understanding the precise reasons for this translational gap is a critical area for future research.

Another significant research gap is the compound's oral bioavailability. Studies in dogs indicated a relatively low oral bioavailability of 8% to 12%. ahajournals.org While demonstrating oral activity, this low absorption rate presents a challenge for consistent therapeutic efficacy and could contribute to variability in patient response. ahajournals.orguq.edu.au Further research into formulation strategies or structural modifications to enhance oral absorption is warranted. uq.edu.au

The development of a monoclonal antibody capable of reversing the antiplatelet effects of DMP 728 highlights the concern over bleeding risks associated with potent antithrombotic agents. nih.govahajournals.org This points to a research need for developing safer therapeutic regimens and better understanding the risk-benefit profile in different clinical scenarios. Key questions include how to achieve an optimal balance between antithrombotic efficacy and bleeding complications.

Finally, while DMP 728 inhibits GPIIb/IIIa-mediated platelet procoagulant activity, its interaction with other pathways of platelet activation, such as those involving von Willebrand factor in the context of thrombin activation, is not fully elucidated and represents an area for further investigation. nih.gov

Novel Applications and Combination Therapies Exploration

Exploration into novel applications and combination therapies for DMP 728 has shown potential avenues for future development. One of the most promising areas is its use as an adjunct to thrombolytic therapy. evitachem.com In preclinical models, DMP 728 demonstrated a 100% prevention of rethrombosis following treatment with thrombolytic agents like tissue plasminogen activator and streptokinase. nih.govahajournals.org This suggests a potential application in preventing reocclusion after successful thrombolysis in patients with myocardial infarction or other acute thrombotic events. ahajournals.org

The potential for using DMP 728 in combination with other antithrombotic agents is another area of interest. evitachem.com Studies have suggested that its mechanism, targeting the final common pathway of platelet aggregation, could be complementary to other antiplatelet drugs like aspirin (B1665792) or anticoagulants such as heparin. ahajournals.orgnih.gov Research into the efficacy of such combination therapies could lead to more effective antithrombotic strategies. evitachem.com

Beyond cardiovascular diseases, there is early-stage exploration of its role in other conditions. For instance, the potential impact of DMP 728 on cancer-associated thrombosis has been considered, representing a novel area of investigation. researchgate.net Further studies are required to determine the viability and mechanisms of action in such non-traditional applications.

Table 2: Compound Names

| Compound Name |

|---|

| DMP 728 (methanesulfonate) |

| ADP (Adenosine diphosphate) |

| Fibrinogen |

| Aspirin |

| Ticlopidine |

| Tissue plasminogen activator |

| Streptokinase |

| Heparin |

| von Willebrand factor |

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the physicochemical stability of DMP 728 under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using controlled environmental chambers to simulate temperature, humidity, and light exposure. Employ high-performance liquid chromatography (HPLC) to quantify degradation products and Fourier-transform infrared spectroscopy (FTIR) to monitor structural integrity. Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure reproducibility .

- Data Management : Include raw chromatograms, spectral data, and calibration curves in a repository like Zenodo or ChEMBL, adhering to domain-specific metadata standards (e.g., MIAME for chemical assays) .

Q. What are the critical parameters to validate the purity of DMP 728 in synthetic workflows?

- Methodological Answer : Use orthogonal analytical techniques (e.g., NMR for structural confirmation, mass spectrometry for molecular weight verification, and elemental analysis for stoichiometric validation). Implement statistical process control (SPC) charts to track batch-to-batch variability .

- Data Contradiction Analysis : Cross-reference results with published purity thresholds (e.g., USP guidelines) and resolve discrepancies by repeating experiments under ISO/IEC 17025-accredited conditions .

Q. How can researchers ensure interoperability of DMP 728 data across multidisciplinary studies?

- Methodological Answer : Adopt standardized data formats (e.g., SDF for chemical structures, ISA-TAB for experimental metadata) and use ontologies like ChEBI or PubChem for compound annotation. Reference the DMP Common Standard Ontology to align with machine-actionable templates .

- Documentation : Maintain a lab notebook with version-controlled entries and integrate with electronic lab notebooks (ELNs) like LabArchives for traceability .

Advanced Research Questions

Q. How should conflicting reports on DMP 728’s solubility profile be resolved in meta-analyses?

- Methodological Answer : Perform a systematic review using PRISMA guidelines to identify methodological biases (e.g., solvent purity, temperature calibration). Replicate key studies with controlled variables and publish negative results in open-access platforms like ChemRxiv .

- Data Integration : Use cheminformatics tools (e.g., RDKit) to correlate experimental solubility with computational predictions (e.g., COSMO-RS models) and share datasets via federated repositories .

Q. What strategies are effective for integrating DMP 728 pharmacokinetic data with multi-omics datasets (e.g., proteomics, transcriptomics)?

- Methodological Answer : Apply systems pharmacology workflows using platforms like KNIME or Galaxy. Normalize data using Min-Max scaling or quantile normalization and employ R/Bioconductor packages for pathway enrichment analysis .

- Metadata Standards : Align with ISA framework extensions (e.g., MIACA for assay conditions) and deposit in discipline-specific repositories like MetaboLights or PRIDE .

Q. How can researchers ensure long-term reproducibility of DMP 728 bioactivity assays in high-throughput screening (HTS)?

- Methodological Answer : Implement SOPs with stringent QC checks (e.g., Z’-factor ≥0.5 for assay robustness). Use robotic liquid handlers for precision and share protocol videos via protocols.io . Archive plate maps and raw fluorescence data in repositories like BioImage Archive .

- Contingency Planning : Define roles for data stewardship in the DMP, including backup personnel for critical tasks (e.g., data validation) to mitigate risks from staff turnover .

Data Management and Compliance

Q. What repository choices align with NSF or NIH requirements for DMP 728 data preservation?

- Methodological Answer : Use community-endorsed repositories such as ChEMBL (for bioactivity data) or the Cambridge Structural Database (for crystallographic data). For raw spectra, opt for domain-agnostic platforms like Figshare with DOI assignment .

- Cost-Benefit Analysis : Evaluate repository fees, curation support, and embargo policies in the DMP. For EPA-funded projects, ensure SDMP compliance by including contingency budgets for 10-year preservation .

Q. How to address ethical and legal challenges in sharing DMP 728 data with proprietary modifications?

- Methodological Answer : Use Data Use Agreements (DUAs) or Creative Commons licenses (CC BY-NC for non-commercial reuse). Anonymize synthetic routes in public metadata while retaining detailed protocols for verified collaborators .

- Security Protocols : Encrypt sensitive data (e.g., toxicity profiles) using AES-256 and store in ISO 27001-certified institutional repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.